Methyl 6-amino-1H-indazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZUUYWSHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646145 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-56-9 | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Amino 1h Indazole 4 Carboxylate and Cognate Derivatives
Established Synthetic Pathways for Indazole Core Construction
The formation of the bicyclic indazole nucleus is a critical step in the synthesis of Methyl 6-amino-1H-indazole-4-carboxylate and its derivatives. Several classical and modern synthetic methods have been employed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
Intramolecular Oxidative C-H Bond Amination Strategies
A modern and efficient approach to the indazole core involves the intramolecular oxidative amination of C-H bonds. This strategy often utilizes transition metal catalysts to facilitate the formation of the N-N bond and subsequent cyclization. For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been successfully employed in the synthesis of a variety of 1H-indazoles. organic-chemistry.org This method is particularly effective for creating 3-substituted indazoles, which can be challenging to synthesize through other C-H amination techniques. Mechanistic studies suggest that this transformation can proceed via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. organic-chemistry.org
An example of a cognate derivative synthesized using this methodology is Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. The synthesis involves the treatment of an appropriate arylhydrazone precursor with a silver(I) salt, which promotes the cyclization onto an adjacent C-H bond of the aromatic ring. acs.org
Palladium-Catalyzed Coupling Reactions in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the indazole scaffold. The Suzuki-Miyaura coupling, for example, is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov This reaction can be employed to build the indazole ring system or to introduce substituents at various positions.
A general two-step synthesis of 3-aminoindazoles utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This highlights the versatility of palladium catalysis in constructing the core indazole structure.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(dppf)Cl2, Cs2CO3 | 6-Bromo-3-iodo-1H-indazole, (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | 71.2 | rsc.org |
| Pd(OAc)2, RuPhos, K3PO4 | 3-Bromo-indazol-5-amine, Arylboronic acids | 3-Aryl-1H-indazol-5-amine derivatives | Good to Excellent | nih.gov |
Cycloaddition Reactions for Indazole Ring Formation
[3+2] Cycloaddition reactions provide a direct and efficient route to the indazole core. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A common strategy is the reaction of diazo compounds with arynes, which are highly reactive intermediates. The arynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as CsF or TBAF. organic-chemistry.orgresearchgate.net This method allows for the synthesis of a wide array of substituted indazoles under mild conditions. researchgate.net
The reaction of monosubstituted diazo compounds with benzynes generally leads to the formation of 1H-indazoles through the rearrangement of the initial 3H-indazole adduct. orgsyn.org This methodology is versatile and tolerates a broad range of functional groups.
| Dipole | Dipolarophile Precursor | Product Type | Reference |
| Diazo compounds | o-(trimethylsilyl)aryl triflates | Substituted indazoles | organic-chemistry.orgresearchgate.net |
| Sydnones | Arynes | 2H-Indazoles | nih.gov |
Diazotization and Cyclization Approaches
The diazotization of an amino group on a benzene (B151609) ring, followed by intramolecular cyclization, is a classic and reliable method for constructing the indazole ring. This approach is particularly relevant for the synthesis of indazoles bearing specific substitution patterns, such as the target compound.
A key precursor for this compound is often a substituted aniline (B41778) derivative. For instance, the synthesis could start from a 2-methyl-3-nitro-5-carbomethoxyaniline derivative. Diazotization of the amino group, followed by cyclization, would lead to the corresponding 6-nitro-1H-indazole-4-carboxylate. Subsequent reduction of the nitro group would then yield the desired 6-aminoindazole.
A highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported via a diazotization reaction of ortho-aminobenzacetates, highlighting the utility of this method for producing indazoles with a carboxylate substituent. nih.gov The reaction proceeds through a diazonium salt intermediate under mild conditions. nih.gov
Regioselective Functionalization Strategies on the Indazole Nucleus
Once the indazole core is constructed, regioselective functionalization is often necessary to introduce or modify substituents at specific positions.
Introduction and Modification of the Amino Group at Position 6
The introduction of the amino group at the 6-position of the indazole ring is a crucial step in the synthesis of the target molecule. A common and effective strategy is the reduction of a nitro group at the same position. The synthesis often begins with a 6-nitroindazole (B21905) derivative, which can be prepared through various indazole-forming reactions using a nitrated starting material. researchgate.net
The reduction of the nitro group to an amine can be achieved using a variety of reducing agents. A widely used method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Another common method involves the use of tin(II) chloride (SnCl2) in an acidic medium, such as hydrochloric acid. researchgate.net
The synthesis of various 6-substituted aminoindazole derivatives has been reported starting from 6-nitroindazole. nih.gov For example, 6-nitroindazole can be alkylated, and the resulting N-alkyl-6-nitroindazoles can then be reduced to the corresponding 6-amino derivatives using hydrogen gas. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-Nitroindazole derivatives | H2, Pd/C | 6-Aminoindazole derivatives | nih.gov |
| 5/6-Nitroindazole derivatives | SnCl2·2H2O, HCl, EtOAc, 60°C, 3 h | 5/6-Aminoindazole derivatives | researchgate.net |
Esterification and Derivatization of the Carboxylate Moiety at Position 4
The carboxylate group at position 4 of the indazole ring is a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides, which are prevalent in bioactive molecules. The methyl ester of 6-amino-1H-indazole-4-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, such as treatment with an alkali metal hydroxide (B78521). nih.gov This carboxylic acid intermediate is then activated for coupling with a wide range of amines to yield the desired amide derivatives.
Standard peptide coupling reagents are often employed for this transformation. For instance, activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) facilitate the efficient formation of the amide bond.
The general sequence for this derivatization is outlined below:
Hydrolysis: The methyl ester is saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF).
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a suitable coupling agent.
This strategy allows for the synthesis of a large library of N-substituted 6-amino-1H-indazole-4-carboxamides, which can be screened for various biological activities.
Table 1: Representative Conditions for Derivatization of the Carboxylate Moiety
| Step | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | LiOH, H₂O/THF | 6-amino-1H-indazole-4-carboxylic acid |
| Amide Coupling | R¹R²NH, HATU, DIPEA, DMF | N-(R¹,R²)-6-amino-1H-indazole-4-carboxamide |
| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) | Alkyl 6-amino-1H-indazole-4-carboxylate |
Site-Specific Halogenation and Subsequent Substituent Incorporation
Site-specific halogenation of the indazole core is a crucial step for introducing further diversity, as the halogen atom can be readily displaced or used in cross-coupling reactions. For this compound, the primary sites for electrophilic halogenation are the C3, C5, and C7 positions. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents and the reaction conditions. The amino group at C6 is a strong activating group and directs electrophiles to the ortho (C5 and C7) positions. The pyrazole (B372694) part of the indazole ring can also be halogenated, typically at the C3 position.
Common halogenating agents include:
Bromination: N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of indazoles.
Chlorination: N-Chlorosuccinimide (NCS) is commonly used for chlorination.
Iodination: N-Iodosuccinimide (NIS) or molecular iodine in the presence of a base can be used for iodination.
The choice of solvent and temperature can significantly impact the selectivity of the halogenation. For instance, performing the reaction at lower temperatures can favor the formation of a single isomer. Once halogenated, the derivative can undergo a variety of subsequent reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for the synthesis of highly functionalized indazole derivatives.
Table 2: Halogenating Agents and Potential Subsequent Reactions
| Halogenating Agent | Halogen Introduced | Potential Subsequent Reactions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Suzuki, Sonogashira, Buchwald-Hartwig |
| N-Chlorosuccinimide (NCS) | Chlorine | Suzuki, Stille, Negishi |
| N-Iodosuccinimide (NIS) | Iodine | Heck, Suzuki, Sonogashira |
Alkylation and Arylation at Nitrogen Positions (N1 and N2)
Alkylation and arylation of the nitrogen atoms of the indazole ring are common modifications that can significantly impact the biological activity of the resulting compounds. The reaction of an indazole with an alkylating or arylating agent in the presence of a base typically yields a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is dependent on several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govnih.gov
For this compound, the presence of the electron-donating amino group at C6 and the electron-withdrawing carboxylate group at C4 will influence the nucleophilicity of the N1 and N2 atoms and thus the regioselectivity of the reaction. Generally, N1 substitution is thermodynamically favored, while N2 substitution can be kinetically favored under certain conditions. nih.gov
Common conditions for N-alkylation and N-arylation include:
Alkylation: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate) are used in the presence of a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. nih.gov
Arylation: Aryl halides or boronic acids can be used in the presence of a transition metal catalyst, such as copper or palladium, in a Chan-Lam or Buchwald-Hartwig type coupling reaction.
The separation of the resulting N1 and N2 isomers can often be achieved by column chromatography.
Table 3: Conditions Influencing Regioselectivity of N-Alkylation/Arylation
| Factor | Influence on N1/N2 Ratio |
|---|---|
| Base | Stronger bases (e.g., NaH) can favor N1 alkylation. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) are commonly used. nih.gov |
| Electrophile | Steric hindrance on the electrophile can influence the regioselectivity. |
| Catalyst (for arylation) | Copper or palladium catalysts are typically required. |
Advanced Synthetic Techniques and Methodologies
To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques such as microwave-assisted synthesis and metal-free catalysis are increasingly being adopted for the preparation of indazole derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. rasayanjournal.co.inmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture.
For the synthesis and derivatization of this compound and its analogues, microwave heating can be applied to several of the reactions discussed above, including:
Cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings often benefit from microwave irradiation, leading to faster conversions and lower catalyst loadings. rasayanjournal.co.in
Amide bond formation: Microwave-assisted amide coupling can be performed rapidly and efficiently.
The use of sealed vessels in microwave reactors allows for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Cross-Coupling | Hours | Minutes rasayanjournal.co.in |
| N-Alkylation | Hours | Minutes |
| Amide Coupling | Hours | Minutes |
Metal-Free Catalysis in Indazole Derivatization
While transition metal-catalyzed reactions are invaluable in organic synthesis, the use of expensive and potentially toxic metals can be a drawback, particularly in the synthesis of pharmaceutical compounds. Consequently, there is a growing interest in the development of metal-free catalytic methods for the functionalization of heterocyclic compounds like indazoles. researchgate.net
Metal-free approaches for the derivatization of the indazole core often rely on the use of radical initiators, organocatalysts, or strong oxidants to facilitate C-H functionalization. acs.orgdntb.gov.ua For a molecule like this compound, potential metal-free transformations could include:
Direct C-H Arylation: Using diaryliodonium salts or other hypervalent iodine reagents in the presence of a base.
Trifluoromethylation: Employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) under oxidative conditions. acs.org
C-H Amination: Direct introduction of an amino group at a C-H bond using nitrogen-containing reagents.
These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions and are an active area of research in the field of indazole chemistry.
Biological Activity and Pharmacological Investigations of Indazole Derivatives
Anticancer and Antitumor Research Applications
The indazole scaffold is a core component of numerous small-molecule anticancer agents, including several FDA-approved drugs. researchgate.net Research has highlighted their ability to interfere with multiple facets of cancer progression, from kinase signaling and cell proliferation to the induction of programmed cell death and inhibition of tumor angiogenesis. researchgate.netnih.gov
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.
Fibroblast Growth Factor Receptors (FGFR): A novel series of 1H-indazole-based derivatives was developed for the inhibition of FGFR kinases. nih.gov Within this series, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated potent enzymatic inhibition of FGFR1, with a reported half-maximal inhibitory concentration (IC50) of 30.2 ± 1.9 nM. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Researchers have designed 3-amino-1H-indazol-6-yl-benzamides to target the "DFG-out" inactive conformation of kinases. Several of these compounds exhibited potent activity, with single-digit nanomolar half-maximal effective concentrations (EC50) against FLT3. researchgate.net
Phosphoinositide 3-kinase delta (PI3Kδ): The exploration of 4,6-disubstituted-1H-indazole derivatives led to the discovery of a potent and selective inhibitor of PI3Kδ, a target for inflammatory diseases and hematological malignancies. nih.gov
Other Kinases: The versatility of the indazole scaffold is evident in its ability to target a wide range of kinases. Pazopanib, an approved drug, is a multi-kinase inhibitor. researchgate.net Other indazole derivatives have been developed as inhibitors of PDGFRα, c-Kit, Haspin, and Clk4, demonstrating the broad applicability of this chemical class in targeting oncogenic signaling pathways. nih.govresearchgate.net
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several indazole derivatives have been shown to effectively trigger this process in cancer cells.
One study reported that an indazole derivative, designated as compound 2f, dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. researchgate.net This effect was associated with the upregulation of pro-apoptotic proteins, including cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net In another investigation, a series of 1,3-dimethyl-6-amino-1H-indazole derivatives was synthesized, with one compound in particular inducing apoptosis in hypopharyngeal carcinoma (FaDu) cells. mdpi.com
Further research into other indazole derivatives found that a compound labeled 6o could induce apoptosis in K562 chronic myeloid leukemia cells. nih.gov Mechanistic studies suggested this was achieved by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.gov Cell cycle analysis of N-phenylindazolyl diarylureas also pointed to apoptosis as a potential mechanism for their cancer-killing effects. mdpi.com
The antiproliferative activity of indazole derivatives has been confirmed across a wide spectrum of cancer cell lines, showcasing their potential for broad therapeutic application.
A series of 6-substituted amino-1H-indazole derivatives demonstrated growth inhibitory activity in four different human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM. nih.gov Specific derivatives have shown notable potency; for instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent antiproliferative IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). orientjchem.org Another study found that the indazole derivative 2f possessed potent growth inhibitory activity against several cancer cell lines, with IC50 values in the range of 0.23–1.15 μM. orientjchem.org Similarly, compound 6o was effective against the K562 cell line with an IC50 of 5.15 µM. nih.gov
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Human Colorectal Cancer | 0.4 ± 0.3 | orientjchem.org |
| Compound 2f | Various | - | 0.23–1.15 | orientjchem.org |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 | nih.gov |
| N-phenylindazole diarylureas | 4T1, GL261, etc. | Murine Breast Cancer, Murine Glioblastoma | 0.4–50 | mdpi.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a proven strategy in cancer treatment, and indazole derivatives have emerged as potent antiangiogenic agents. mdpi.comnih.gov
The mechanism often involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenic pathway. mdpi.comnih.gov Researchers have designed and synthesized novel indazole-based derivatives specifically as VEGFR-2 inhibitors. mdpi.com One highly potent compound, referred to as compound 30, was found to inhibit VEGFR-2 with an IC50 of 1.24 nM. mdpi.com This compound demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. mdpi.com Other indazole derivatives, such as compounds 11b and 11c, also showed strong inhibition of HUVEC proliferation. nih.gov The well-known anticancer drug Pazopanib, which contains an indazole core, is a multi-kinase inhibitor with established antiangiogenic properties. nih.gov
Antimicrobial Efficacy Assessments
In addition to their anticancer properties, indazole derivatives have been investigated for their potential to combat microbial infections.
Indazole-based compounds have shown promise as a novel class of antibacterial agents. nih.gov Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the identified mechanisms of action is the inhibition of bacterial DNA Gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov
Research has identified indazole derivatives with good inhibitory profiles against clinically relevant bacteria. One study found that certain indazole compounds were active against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values between 64 and 128 µg/mL. Another pyrimido[1,2-b]indazole derivative showed activity against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA), with MIC values of 50 µg/mL and 25 µg/mL, respectively.
| Compound Class/Derivative | Bacterial Strain | MIC Value (µg/mL) | Source |
|---|---|---|---|
| Indazole derivative 5 | S. aureus | 64 - 128 | |
| Indazole derivative 5 | S. epidermidis | 64 - 128 | |
| Pyrimido[1,2-b]indazole derivative | MSSA ATCC 29213 | 50 | |
| Pyrimido[1,2-b]indazole derivative | MRSA ATCC 33591 | 25 |
Antifungal Activity Evaluations against Fungal Strains
Indazole derivatives have been evaluated for their efficacy against various fungal pathogens. mdpi.com A number of compounds containing the indazole skeleton are known to possess antifungal activity. researchgate.net For instance, a series of newly synthesized 1H-Indazole-3-carboxamides were screened for their antifungal activities against Aspergillus niger and Helminthosporium oryzae. Similarly, other studies have designed and evaluated indazole and pyrazole (B372694) derivatives for their potential to combat Candida species, including C. albicans and C. glabrata, which are common causes of opportunistic infections. mdpi.com The development of new antifungal agents is crucial, particularly with the rise of resistant strains. mdpi.com
The mechanism of action for many azole-based antifungals involves the inhibition of enzymes crucial for the integrity of the fungal cell membrane, such as 14α-demethylase, which leads to ergosterol (B1671047) depletion. mdpi.com Research into indazole derivatives often explores their ability to inhibit fungal growth, with some compounds showing promising activity that warrants further investigation. nih.govmdpi.com
| Fungal Strain | Indazole Derivative Type | Observed Activity |
|---|---|---|
| Aspergillus niger | 1H-Indazole-3-carboxamides | Screened for activity |
| Helminthosporium oryzae | 1H-Indazole-3-carboxamides | Screened for activity |
| Candida albicans | 2,3-diphenil-2H-indazole derivatives | In vitro activity observed mdpi.com |
| Candida glabrata | 2,3-diphenil-2H-indazole derivatives | In vitro activity observed mdpi.com |
Antiviral Research Applications
The indazole scaffold is a key component in a variety of compounds investigated for antiviral activity, including against human immunodeficiency virus (HIV). mdpi.com
Inhibition of Viral Replication and Life Cycles
A critical strategy in antiviral drug development is the identification of compounds that can inhibit essential steps in a virus's life cycle, thereby preventing its replication. researchgate.net Indazole derivatives have emerged as promising candidates in this area.
One study identified N-arylindazole-3-carboxamide derivatives as potent inhibitors of SARS-CoV-2. An anti-MERS-CoV hit compound was used as a template for synthesis, leading to the discovery of 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, which exhibited a potent inhibitory effect against SARS-CoV-2 with an EC50 value of 0.69 µM and low cytotoxicity. nih.gov This highlights the potential of the N-arylindazole-3-carboxamide structure as a template for developing new anti-coronavirus agents. nih.gov
Furthermore, research on influenza viruses has identified the pyrrolo[2,3-e]indazole scaffold as a promising chemotype for developing novel neuraminidase inhibitors. rsc.org Compounds with this core structure were shown to inhibit the replication of both H3N2 and H1N1 influenza A virus strains, indicating their potential as dual-activity agents that can suppress both viral and pneumococcal neuraminidases. rsc.org
| Virus | Indazole Derivative | Mechanism/Activity | Potency (EC50) |
|---|---|---|---|
| SARS-CoV-2 | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Inhibition of viral replication | 0.69 µM nih.gov |
| Influenza A (H3N2, H1N1) | Pyrrolo[2,3-e]indazole derivatives | Inhibition of viral neuraminidase | Not specified rsc.org |
Broad-Spectrum Antiviral Screening against RNA and DNA Viruses
The high mutation rates of viruses, particularly RNA viruses, often limit the long-term effectiveness of specific antiviral drugs. nih.gov This challenge has spurred the search for broad-spectrum antiviral agents (BSAAs) that are effective against a wide range of viruses. nih.govnih.govfrontiersin.org The indazole nucleus is among the heterocyclic structures being explored for such properties.
Screening of novel benzo-heterocyclic amine compounds, which can include indazole-related structures, has revealed potent activity against both RNA viruses (like influenza A, HCV, and Coxsackie B3 virus) and DNA viruses (such as HBV). nih.gov For example, certain derivatives have demonstrated inhibitory activity in the low micromolar range against this diverse panel of viruses, making them attractive candidates for further development as broad-spectrum antivirals. nih.gov The general strategy involves evaluating compounds against a variety of viral strains to identify scaffolds with wide-ranging efficacy. nih.govsemanticscholar.org
Anti-inflammatory and Immunomodulatory Studies
Indazole and its derivatives have been the subject of significant research for their anti-inflammatory properties. researchgate.netnih.gov The structural similarity of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biopolymers in living systems. researchgate.net
Modulation of Inflammatory Response Pathways
Inflammation is a complex biological response involving various mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govnih.govmanuscriptscientific.com Indazole derivatives have been shown to modulate these pathways.
In vitro studies have demonstrated that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), can inhibit COX-2 and the production of TNF-α and IL-1β in a concentration-dependent manner. nih.gov For example, 5-aminoindazole was found to be a potent inhibitor of COX-2, with an IC50 value of 12.32 μM. nih.gov These compounds also showed significant inhibitory activity against TNF-α and IL-1β, suggesting that their anti-inflammatory effects are mediated through the suppression of these key inflammatory molecules. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Indazole | COX-2 | 23.42 µM nih.gov |
| 5-Aminoindazole | COX-2 | 12.32 µM nih.gov |
| 6-Nitroindazole | COX-2 | 19.22 µM nih.gov |
| Indazole | TNF-α | 220.11 µM nih.gov |
| 5-Aminoindazole | TNF-α | 230.19 µM nih.gov |
| 6-Nitroindazole | IL-1β | 100.75 µM nih.gov |
Receptor Antagonism Studies (e.g., CC-Chemokine Receptor 4)
CC-Chemokine Receptor 4 (CCR4) is a key receptor involved in immune responses, particularly in the trafficking of regulatory T cells (Tregs), which can suppress anti-tumor immunity. mdpi.comrapt.com As such, CCR4 has become an attractive target for therapeutic intervention in inflammatory diseases and cancer. mdpi.comnih.gov
Research has led to the development of small molecule antagonists of CCR4, including those based on indazole and other heterocyclic scaffolds. rapt.comnih.govmedchemexpress.com These antagonists are designed to block the interaction of CCR4 with its natural ligands, CCL17 and CCL22. nih.gov Studies have shown that it is possible to achieve CCR4 antagonism through distinct binding sites on the receptor. nih.gov The development of potent and selective CCR4 antagonists aims to inhibit the migration of Tregs into specific environments, such as tumors, thereby enhancing the body's natural immune response against diseased cells. rapt.com
Metabolic Regulation and Antidiabetic Potentials
No studies were found that investigated the effects of Methyl 6-amino-1H-indazole-4-carboxylate on metabolic regulation or its potential as an antidiabetic agent.
There is no available research detailing any interaction between This compound and the enzyme glucokinase.
Antispermatogenic Investigations
There is no available research in the scientific literature regarding the antispermatogenic properties or investigations of This compound .
Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations
Elucidation of Pharmacophoric Requirements for Optimized Biological Activity
The 1H-indazole structure is considered a novel and key pharmacophore, particularly for its ability to interact with the heme group and hydrophobic pockets of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The core indazole ring, a bioisostere of indole (B1671886), provides a foundational structure for inhibitor design. nih.gov Docking models of related compounds have shown that the indazole motif is crucial for establishing effective interactions within the active sites of target proteins. nih.govnih.gov
Key pharmacophoric features often include:
A Hydrogen Bond Donor/Acceptor System: The pyrazole (B372694) ring portion of the indazole scaffold contains two nitrogen atoms, one of which (N1) typically bears a hydrogen atom in the 1H-tautomer, acting as a hydrogen bond donor. The other nitrogen (N2) can act as a hydrogen bond acceptor. nih.gov
An Aromatic Surface: The fused benzene (B151609) ring provides a planar, aromatic surface for engaging in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine and tyrosine in a target's active site. nih.gov
Vectors for Substitution: The various positions on the bicyclic ring system (especially positions 4, 6, and the nitrogen atoms) serve as vectors for introducing substituents that can modulate potency, selectivity, and physical properties. nbinno.comnih.gov The disubstituted pattern at the 4- and 6-positions has been shown to be particularly important for activity in certain target classes. nih.gov
Impact of Substituent Variation on Potency and Selectivity
Systematic modification of the substituents on the Methyl 6-amino-1H-indazole-4-carboxylate scaffold is a cornerstone of medicinal chemistry efforts to fine-tune biological activity.
Role of the Amino Group at Position 6 in Modulating Bioactivity
The amino group at position 6 is a critical functional group that can significantly influence a molecule's biological profile. It can act as a hydrogen bond donor, forming key interactions with target proteins. For instance, in studies of 6-substituted aminoindazole derivatives as IDO1 inhibitors, the 6-NH group was observed to form a hydrogen bond with the propionate (B1217596) side chain of the heme cofactor, contributing to the binding affinity. nih.gov
Furthermore, the 6-amino group serves as a chemical handle for introducing a wide variety of substituents. SAR studies on 6-substituted aminoindazoles have demonstrated that N-aromatic substitutions can lead to considerable cytotoxicity against cancer cell lines, although the relationship between structure and cytotoxicity can be complex. nih.gov For example, derivatizing the 6-amino group with an N-(4-fluorobenzyl) substituent resulted in a compound with potent anti-proliferative activity against human colorectal cancer cells. nih.govrsc.org
Influence of Carboxylate Ester Modifications at Position 4
The methyl carboxylate group at position 4 primarily functions as a hydrogen bond acceptor and a point for further chemical elaboration. While specific SAR studies on modifying the methyl ester of this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest several possibilities:
Ester to Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a strong hydrogen bond donor and acceptor, which can form salt bridges with basic residues (like arginine or lysine) in a protein's active site. This modification also impacts the compound's polarity and solubility. nih.gov
Ester to Amide: Conversion of the ester to a primary, secondary, or tertiary amide provides a diverse set of hydrogen bonding patterns and steric profiles. Indazole-3-carboxamides, for example, have been explored as potent channel blockers, where the nature of the amide substituent profoundly affects activity. nih.gov This highlights the importance of the substitution pattern on carboxamide derivatives.
Varying the Ester Alkyl Group: Changing the methyl group to larger or more complex alkyl groups (e.g., ethyl, propyl, benzyl) can probe for additional hydrophobic interactions within the binding pocket and can affect the metabolic stability of the compound.
Effects of N-Substitution (N1, N2) on Pharmacological Profiles
Alkylation or arylation at the N1 and N2 positions of the indazole ring is a common strategy to modulate a compound's properties and can have a profound effect on its pharmacological profile. The ratio of N1 to N2 isomers formed during synthesis can be influenced by reaction conditions and the electronic and steric nature of other substituents on the indazole ring. researchgate.netnih.gov
Generally, the 1H-tautomer and its N1-substituted derivatives are thermodynamically more stable than the 2H-forms. researchgate.netaustinpublishinggroup.com From a biological standpoint, this difference is critical. In some cases, activity is confined to one regioisomer. For example, in a series of indazole derivatives designed as antithrombotic agents, the N1-benzyl isomer was active, while the corresponding N2-benzyl isomer showed no activity. austinpublishinggroup.com
Conversely, SAR studies on 6-substituted aminoindazoles as potential anticancer agents showed that relocating a methyl group from N1 to N2 generally decreased the anti-proliferative activity. nih.gov This suggests that for certain targets, substitution at the N1 position is preferred for maintaining or enhancing bioactivity. The choice of substituent at N1 can also influence potency and selectivity by occupying specific regions of the target's binding site.
Rational Design Principles in Indazole-Based Drug Discovery
Rational drug design leverages structural information about the biological target to guide the synthesis of new, more effective molecules. researchgate.netmdpi.com For indazole-based compounds, several design principles are employed:
Structure-Based Drug Design (SBDD): When a crystal structure of the target protein is available, SBDD allows for the design of ligands that are complementary in shape and chemical properties to the active site. nih.govnih.gov This approach was used to design indazole-based diarylurea derivatives targeting the c-kit protein. nih.gov
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments, like the indazole core itself, that bind to the target. nih.gov These fragments are then grown or linked together to create more potent lead compounds. This strategy was utilized to discover inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov
Scaffold Hopping and Bioisosteric Replacement: The indazole ring can be used as a bioisostere for other aromatic heterocycles, such as indole, to improve properties like metabolic stability or to explore new intellectual property space. nih.gov
Molecular Hybridization: This strategy involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.gov
These rational design principles, combined with traditional SAR studies, enable the systematic optimization of indazole derivatives like this compound into clinical candidates.
Data Tables
Table 1: SAR of 6-Aminoindazole Derivatives Against HCT116 Cancer Cell Line Data extracted from a study on 6-substituted aminoindazoles. nih.gov
| Compound ID | N1-Substituent | C3-Substituent | 6-Amino Substituent | IC₅₀ (µM) |
| 34 | -CH₃ | -CH₃ | -Benzyl | 7.5 ± 2.6 |
| 35 | -CH₃ | -CH₃ | -3-Pyridylmethyl | 1.3 ± 0.6 |
| 36 | -CH₃ | -CH₃ | -4-Fluorobenzyl | 0.4 ± 0.3 |
| 37 | -CH₃ | -CH₃ | -3-Fluorobenzyl | 2.2 ± 0.9 |
Table 2: Effect of N-Substitution Position on Anti-proliferative Activity Comparison of N¹ vs N² methylation on cytotoxicity in HCT116 cells. nih.gov
| N¹-Methyl Compound | IC₅₀ (µM) | Corresponding N²-Methyl Compound | IC₅₀ (µM) | Activity Fold Change (N¹ vs N²) |
| 34 | 7.5 ± 2.6 | 43 | >50 | Decreased |
| 35 | 1.3 ± 0.6 | 44 | >50 | Decreased |
| 36 | 0.4 ± 0.3 | 45 | 37.1 ± 7.2 | Decreased (~93-fold) |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping is a key strategy in drug discovery for identifying structurally novel compounds with similar biological activity to a known active ligand. researchgate.net This approach involves modifying the central core of a molecule while aiming to retain the original's critical binding interactions. researchgate.net The indazole nucleus, being a bicyclic aromatic heterocycle, is an excellent candidate for scaffold hopping exercises.
In numerous medicinal chemistry programs, the indazole scaffold has been successfully employed as a bioisostere for the indole ring. nih.gov This is a classic example of scaffold hopping, where the indole's 1-position nitrogen and 2-position carbon are replaced by the indazole's 1- and 2-position nitrogens, respectively. This substitution maintains a similar three-dimensional arrangement of key pharmacophoric features, allowing for comparable interactions with biological targets. nih.gov For instance, this strategy has been used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov
Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties. researchgate.net The goal is to create a new molecule with enhanced biological properties, such as improved potency, reduced toxicity, or better pharmacokinetic profile. researchgate.net In the context of this compound, the various functional groups offer opportunities for bioisosteric replacements. For example, the carboxylic acid ester at the 4-position could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, which can alter the compound's acidity, lipophilicity, and metabolic stability. Similarly, the amino group at the 6-position can be replaced with other hydrogen bond donors or acceptors to fine-tune interactions with a target protein.
A hypothetical application of these principles to the this compound scaffold is presented in the table below.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid Ester | Tetrazole | Enhance metabolic stability and maintain acidic character. |
| Amino Group | Hydroxyl Group | Alter hydrogen bonding capacity and polarity. |
| Indazole Core | Indole Core | Modulate electronic properties and target interactions. |
| Phenyl Ring of Indazole | Thienopyrazole | Modify lipophilicity and explore alternative binding modes. |
This table presents hypothetical bioisosteric replacements for the this compound scaffold based on established medicinal chemistry principles.
Molecular Hybridization Strategies for Multi-Target Agents
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This approach aims to create a hybrid compound with a dual or multi-target mechanism of action, which can be advantageous for treating complex diseases like cancer. nih.gov The this compound scaffold is well-suited for molecular hybridization due to its multiple points for chemical modification.
The amino group at the 6-position and the carboxylic acid ester at the 4-position can serve as synthetic handles to attach other pharmacophoric moieties. For example, the amino group can be acylated or alkylated with fragments known to inhibit a particular enzyme, while the ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with another bioactive molecule via an amide bond.
A study on 1H-indazole-3-amine derivatives utilized a molecular hybridization strategy to develop new antitumor agents. nih.gov In this work, various substituted aromatic groups were introduced at the C-5 position of the indazole ring to explore interactions with multiple kinase targets. nih.gov This approach highlights the potential of the indazole scaffold in the design of multi-target agents.
The following table illustrates a hypothetical molecular hybridization strategy using the this compound core.
| Pharmacophore 1 | Linker | Pharmacophore 2 | Potential Multi-Target Action |
| 6-amino-1H-indazole-4-carboxylate | Amide Bond | A known kinase inhibitor fragment | Dual inhibition of a primary target and a kinase involved in a resistance pathway. |
| 6-amino-1H-indazole-4-carboxylate | Urea Linkage | A fragment targeting a protein-protein interaction | Simultaneous disruption of a signaling pathway at two different points. |
| 6-amino-1H-indazole-4-carboxylate | Ether Linkage | A DNA intercalating agent | Combined cytotoxic and signaling inhibitory effects. |
This table outlines hypothetical molecular hybridization strategies based on the this compound scaffold to generate multi-target agents.
Computational Chemistry and Molecular Modeling Applications in Indazole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. pensoft.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of ligand-target interactions at a molecular level. In the context of indazole research, docking simulations have been widely applied to predict the binding affinities and interaction patterns of various derivatives with their biological targets.
For instance, studies on novel indazole derivatives have utilized molecular docking to assess their binding energy with specific receptors. nih.gov In one such study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-associated protein (PDB: 6FEW), revealing that specific derivatives achieved high binding energies, indicating strong potential for interaction. nih.gov Similarly, docking studies of 1-trityl-5-azaindazole derivatives with cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) have identified key amino acid residues involved in the binding, such as GLN72 and HIS73 in MDM2. jocpr.com These simulations provide critical information on hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, guiding the design of more potent and selective inhibitors.
| Indazole Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy Range (kcal/mol) |
| 3-Carboxamide indazoles | Renal Cancer Receptor (6FEW) | Not specified | High (specific values not detailed) nih.gov |
| 1-Trityl-5-azaindazoles | PBR | LEU43, GLN109, ILE141, LYS140 | -257.9 to -286.4 jocpr.com |
| 1-Trityl-5-azaindazoles | MDM2-p53 | GLN72, HIS73 | Up to -359.2 jocpr.com |
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I/II) | Not specified | Stronger than reference inhibitor nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Conformational Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations are instrumental in elucidating reaction mechanisms and assessing the conformational stability of different isomers and tautomers of indazole compounds.
Theoretical studies on the reaction of NH-indazoles with formaldehyde, for example, have employed B3LYP/6-311++G(d,p) level calculations to determine the relative stability of different isomers. nih.govacs.org The results indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol was significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer, providing a sound theoretical basis for the experimental observations. nih.govacs.org
Fukui indices are conceptual DFT descriptors used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, these indices help identify which atoms are most likely to participate in chemical reactions, guiding synthetic strategies and explaining observed regioselectivity.
Determining the thermodynamic properties of a compound, such as its standard molar enthalpy of formation (ΔfH∘m), is fundamental to understanding its stability and energetics. Experimental techniques like combustion calorimetry, combined with theoretical calculations, provide reliable thermodynamic data. A study on various indazole carboxylic acids reported their standard molar enthalpies of formation in the gaseous phase. These experimental values are often compared with computational results from methods like DFT to validate the theoretical models. researchgate.net The energetic effects of different substituent groups, such as carboxyl and ester groups, on the indazole scaffold can be systematically analyzed through these calculations. researchgate.net
| Compound | Standard Molar Enthalpy of Formation (Gas Phase, kJ·mol⁻¹) |
| Indazole | Data not specified researchgate.net |
| 1H-Indazole-3-carboxylic acid | Data not specified researchgate.net |
| 1H-Indazole-5-carboxylic acid | Data not specified researchgate.net |
| 1H-Indazole-6-carboxylic acid | Data not specified researchgate.net |
| 1-Methyl-1H-indazole-6-carboxylic methyl ester | Data not specified researchgate.net |
Note: The source abstract indicates these values were determined but does not list the specific numerical results. researchgate.net
In Silico Pharmacokinetic and ADMET Predictions for Indazole Derivatives
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. nih.gov These predictive models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental work is undertaken. nih.govudhtu.edu.ua For indazole derivatives, various physicochemical and ADMET properties are often predicted using specialized software and online servers. researchgate.net
The oral bioavailability of a drug is heavily influenced by its absorption in the gastrointestinal tract. nih.gov Predictive models for human oral absorption, such as Membrane-Interaction Quantitative Structure-Activity Relationship (MI-QSAR) models, utilize descriptors related to solubility, partitioning, and membrane-solute interactions to estimate the extent of absorption. nih.gov These models have shown that a common set of descriptors can predict transport across different biological barriers, suggesting shared mechanisms. nih.gov For indazole derivatives, key properties like intestinal absorption, Caco-2 cell permeability, and blood-brain barrier (BBB) penetration are often calculated to assess their potential for oral administration and distribution to target tissues. udhtu.edu.ua
Clearance is a measure of the rate at which a drug is eliminated from the body and is a key parameter in determining dosing regimens. In silico models can predict clearance rates, often expressed in mL/min/kg, along with other parameters like the half-life (t1/2) of the compound in the body. udhtu.edu.ua These predictions help to assess the metabolic stability of new chemical entities. For novel indazole derivatives, computational tools can estimate their likely clearance pathways and rates, providing an early indication of their expected duration of action and potential for accumulation. udhtu.edu.ua
| Predicted Property | Description | Relevance for Indazole Derivatives |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | Predicts potential for oral bioavailability. |
| Caco-2 Permeability | Rate of passage across a model of the intestinal wall. | A key indicator of absorption. |
| Blood-Brain Barrier (BBB) Penetration | Ability of the compound to cross into the central nervous system. | Important for neurological targets; a liability for others. |
| Aqueous Solubility | The maximum concentration of a compound in water. | Affects dissolution and absorption. nih.gov |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Influences distribution and clearance. |
| Clearance | The volume of plasma cleared of the drug per unit time. | Determines the dosing frequency and potential for accumulation. udhtu.edu.ua |
Conformational Analysis and Molecular Dynamics Simulations of Indazole-Ligand Complexes
Computational chemistry provides powerful tools to investigate the dynamic nature of molecular interactions between indazole-based ligands and their biological targets. Conformational analysis and molecular dynamics (MD) simulations, in particular, offer a window into the atomic-level behavior of these complexes, revealing insights that are often inaccessible through experimental methods alone. These techniques are crucial for understanding the stability of binding, the role of molecular flexibility, and the specific interactions that govern the ligand's biological activity.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For an indazole derivative, this involves exploring the range of possible shapes (conformers) it can adopt. This is critical because a ligand's binding affinity is highly dependent on its ability to adopt a specific conformation that is complementary to the target's binding site.
Computational methods, such as molecular mechanics force fields (e.g., MM+) and semi-empirical methods (e.g., AM1), are used to calculate the potential energy of different conformers. lew.ro By identifying low-energy, stable conformations, researchers can understand the ligand's inherent flexibility and the energetic costs associated with adopting a "bioactive" conformation upon binding. Analysis of rotational energy barriers around key dihedral angles reveals which parts of the molecule are rigid and which are flexible, providing crucial information for designing derivatives with improved binding properties. lew.ro
Molecular Dynamics (MD) Simulations
While conformational analysis examines static structures, molecular dynamics (MD) simulations provide a dynamic view of molecules in motion. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, effectively acting as a "computational microscope." nih.gov This method is invaluable for studying the stability and dynamics of an indazole ligand once it is bound to its target protein.
The process typically begins with a starting structure, often derived from molecular docking, which places the indazole ligand into the protein's active site. nih.govresearchgate.net This complex is then solvated in a simulated aqueous environment and subjected to simulation for a duration ranging from nanoseconds to microseconds. nih.govsemanticscholar.org Throughout the simulation, data on the positions, velocities, and forces of all atoms are collected, allowing for a detailed analysis of the complex's behavior.
Detailed Research Findings from MD Simulations
MD simulations are used to assess the stability of the protein-ligand complex and characterize the interactions that maintain the bound state. Key metrics analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and remains structurally stable throughout the simulation. nih.govsemanticscholar.org For example, in a study of an indazole derivative targeting the K-Ras receptor, a stable RMSD for the complex indicated a stable binding conformation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or atoms, revealing their flexibility during the simulation. High RMSF values in certain regions of the protein can indicate conformational changes upon ligand binding, while low RMSF values for the ligand itself suggest it is tightly bound and stable within the active site. nih.govsemanticscholar.org
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the indazole ligand and the protein are monitored throughout the simulation. The consistent presence of specific hydrogen bonds is a strong indicator of their importance for binding affinity and specificity. nih.gov Studies on the indazole derivative Bindarit showed that its complex with the protein maintained an average of 3-4 hydrogen bonds throughout the simulation, contributing to its stability. nih.gov
Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation snapshots to calculate the binding free energy of the ligand. researchgate.net This provides a more accurate estimation of binding affinity compared to the scoring functions used in molecular docking.
The table below summarizes findings from various MD simulation studies on indazole-ligand complexes.
| Indazole Derivative/System | Target Protein | Simulation Software/Time | Key Findings from MD Simulation |
|---|---|---|---|
| Bindarit (Indazole derivative) | K-Ras | GROMACS / 100 ns | The complex reached stability with a low RMSD. On average, 3-4 stable hydrogen bonds were maintained, confirming a stable binding mode. nih.gov |
| Indazol-Pyrimidine derivatives | Anticancer Target | Not Specified / 20 ns | Analysis of RMSD, RMSF, Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) suggested the stability of the compounds in the active site. nih.gov |
| Indazole derivative (Compound 39) | HIF-1α | Not Specified | The simulation confirmed that the most potent compound was highly stable in the active site of the HIF-1α protein, validating the docking results. nih.gov |
| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | Not Specified | The lead compound was found to be relatively stable in the active site. MM-GBSA analysis was used to calculate binding free energies, providing a more refined measure of binding affinity. researchgate.net |
These computational studies demonstrate that conformational analysis and MD simulations are indispensable for the rational design of novel indazole derivatives. By providing a detailed understanding of the dynamic interactions between a ligand and its target, these methods help elucidate mechanisms of action and guide the optimization of lead compounds for enhanced potency and selectivity. researchgate.netnih.gov
Future Research Directions and Therapeutic Potential of Methyl 6 Amino 1h Indazole 4 Carboxylate Analogs
Exploration of Emerging Biological Targets for Indazole-Based Agents
The therapeutic versatility of the indazole core stems from its ability to interact with a diverse range of biological targets. longdom.orgresearchgate.net Future research on Methyl 6-amino-1H-indazole-4-carboxylate analogs should focus on exploring novel and clinically relevant molecular targets implicated in various diseases, particularly cancer. researchgate.netresearchgate.net
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov Emerging kinase targets for indazole-based agents include Fibroblast Growth Factor Receptors (FGFRs), Tyrosine Threonine Kinase (TTK), and pan-Pim kinases. longdom.orgresearchgate.netnih.gov For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR1 inhibitors. researchgate.net
Beyond kinases, indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer, has emerged as a key target. researchgate.net Novel 1H-indazole derivatives with substituents at the 4 and 6-positions have demonstrated notable IDO1 inhibitory activities. nih.gov The structural features of this compound make it an ideal starting point for designing analogs that can target these emerging proteins.
Table 1: Emerging Biological Targets for Indazole-Based Analogs
| Biological Target | Therapeutic Area | Rationale for Targeting |
|---|---|---|
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | Aberrant FGFR signaling is implicated in various cancer types. researchgate.netresearchgate.net |
| Indoleamine-2,3-dioxygenase 1 (IDO1) | Immuno-oncology | IDO1 is a key enzyme in tumor immune escape mechanisms. researchgate.netnih.gov |
| Pim Kinases (Pim-1, Pim-2, Pim-3) | Cancer | These kinases are involved in cell survival and proliferation pathways. researchgate.netnih.gov |
| Tyrosine Threonine Kinase (TTK) | Cancer | TTK plays a critical role in the spindle assembly checkpoint. longdom.orglongdom.org |
Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity
The development of novel synthetic methodologies is crucial for generating diverse libraries of this compound analogs. benthamscience.com Strategic derivatization can significantly enhance the bioactivity, selectivity, and pharmacokinetic properties of the parent compound. longdom.org By carefully selecting and positioning substituents on the indazole ring, researchers can fine-tune the derivatives' properties to engage specific biological targets more effectively. longdom.org
Recent advances in synthetic organic chemistry, such as metal-catalyzed cross-coupling reactions, provide efficient means to introduce a wide range of functional groups onto the indazole scaffold. nih.govbenthamscience.com For example, palladium-catalyzed reactions have been effectively used in the synthesis of various 1H-indazoles. nih.gov Future strategies should focus on modifying the 6-amino and 4-carboxylate groups of the parent molecule, as these positions offer opportunities for introducing moieties that can form key interactions with target proteins.
Structure-activity relationship (SAR) studies are essential to guide these derivatization efforts. For instance, research on indazole-based VEGFR-2 inhibitors has shown that the introduction of hydrogen bond-forming groups, such as amides and sulfonamides, can enhance activity compared to hydrophobic groups. nih.gov Such insights can be applied to the rational design of new analogs of this compound.
Table 2: Influence of Derivatization on Bioactivity of Indazole Analogs
| Derivatization Strategy | Position on Indazole Core | Effect on Bioactivity | Example Target |
|---|---|---|---|
| Introduction of amide/sulfonamide groups | Varies | Enhanced activity through hydrogen bonding. nih.gov | VEGFR-2 |
| Substitution with bulky hydrophobic groups | Varies | Can either increase or decrease potency depending on the target's binding pocket. nih.gov | VEGFR-2 |
| N1-alkylation | Position 1 | Can influence selectivity and pharmacokinetic properties. | Various Kinases |
Application of Advanced Computational and Artificial Intelligence-Driven Drug Discovery Paradigms
The integration of computational and artificial intelligence (AI) driven methods is revolutionizing the drug discovery process. nih.govpremierscience.com These paradigms can significantly accelerate the design and optimization of novel this compound analogs by predicting their biological activities and properties. longdom.orglongdom.org
Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are instrumental in understanding how these molecules interact with their biological targets. longdom.orglongdom.org Molecular docking can predict the binding modes of indazole derivatives within the active site of a protein, providing insights for rational design. doi.org QSAR models can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of potency for newly designed compounds. longdom.org
Table 3: Computational and AI-Driven Approaches in Indazole Analog Design
| Technique | Application | Purpose |
|---|---|---|
| Molecular Docking | Ligand-Protein Interaction Analysis | Predicts binding affinity and orientation of a compound within a target's active site. doi.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlates chemical structure with biological activity to guide compound design. longdom.org |
| Artificial Intelligence/Machine Learning (AI/ML) | De Novo Drug Design & Lead Optimization | Generates and evaluates novel molecules with desired properties, accelerating discovery. nih.govsimulations-plus.com |
Translational Research Prospects and Preclinical Development of Lead Candidates
The ultimate goal of designing novel this compound analogs is their translation into clinical candidates. This requires a robust preclinical development program to evaluate the efficacy and pharmacokinetic profiles of the most promising lead compounds. longdom.org
Once a lead candidate is identified through in vitro screening and computational studies, its biological effects must be validated in more complex systems. This typically involves cell-based assays to confirm activity against cancer cell lines and to assess selectivity against normal cells. researchgate.netnih.gov For example, a study on N-(4-fluorobenzyl)-1H-indazol-6-amine, a 6-aminoindazole derivative, showed potent antiproliferative activity against a human colorectal cancer cell line with no cytotoxicity in normal lung fibroblast cells. researchgate.net
Successful candidates then advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties, such as oral bioavailability and clearance. longdom.orgacs.org For instance, optimization of an initial indazole amide lead compound for Rho-kinase inhibition led to the discovery of derivatives with significantly improved oral bioavailability in rats. acs.org The preclinical data package is critical for determining whether a compound has the potential to be a safe and effective drug in humans and for supporting an Investigational New Drug (IND) application.
Table 4: Key Stages in Preclinical Development of Indazole-Based Lead Candidates
| Stage | Objective | Key Activities |
|---|---|---|
| Lead Identification | Identify potent and selective compounds. | High-throughput screening, in vitro biological assays. |
| Lead Optimization | Improve potency, selectivity, and drug-like properties. | SAR studies, chemical synthesis, computational modeling. longdom.org |
| In Vitro Pharmacology | Characterize the mechanism of action and cellular activity. | Cell proliferation assays, apoptosis assays, cell cycle analysis. nih.gov |
| In Vivo Pharmacology | Evaluate efficacy in a living organism. | Animal models of disease (e.g., tumor xenograft models). rsc.org |
| Pharmacokinetics (PK) | Determine the ADME profile of the compound. | Studies in animal models to measure absorption, distribution, metabolism, and excretion. acs.org |
Q & A
What are the recommended synthetic routes for Methyl 6-amino-1H-indazole-4-carboxylate, and what critical parameters influence reaction yield?
Level: Basic
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization, esterification, and amination. A common approach is to start with halogenated indazole precursors (e.g., 6-chloro-1H-indazole-4-carboxylate derivatives, as seen in ) followed by nucleophilic substitution with ammonia or protected amines. Key parameters include:
- Temperature control : Amination reactions often require elevated temperatures (80–120°C) to overcome activation energy barriers.
- Catalyst selection : Palladium or copper catalysts may enhance substitution efficiency in halogenated intermediates .
- Protecting groups : Temporary protection of the carboxylate group during amination prevents side reactions, as noted in analogous ester syntheses (e.g., methyl benzoxazole carboxylates in ).
- Solvent polarity : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, critical for homogeneous reaction conditions .
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Level: Basic
Answer:
A combination of IR , NMR , and mass spectrometry is essential:
- IR spectroscopy : The carbonyl stretch (C=O) of the ester group appears near 1700–1750 cm⁻¹, while the amino group (NH₂) shows broad peaks around 3300–3500 cm⁻¹ .
- ¹H-NMR : Key signals include the methyl ester singlet (~3.8–4.0 ppm), aromatic protons (6.5–8.0 ppm with splitting patterns indicative of substitution), and NH₂ protons (integrated as 2H but often broad due to exchange) .
- LC-MS : The molecular ion peak ([M+H]⁺) at m/z 206.2 (C₉H₉N₃O₂⁺) confirms the molecular formula. Purity is validated via HPLC with UV detection at 254 nm .
How can researchers optimize the regioselective introduction of the amino group in this compound synthesis?
Level: Intermediate
Answer:
Regioselectivity challenges arise due to competing substitution at adjacent positions. Strategies include:
- Directing groups : Introducing temporary electron-withdrawing groups (e.g., nitro) at the 6-position prior to amination, leveraging steric and electronic effects to favor substitution .
- Metal-mediated catalysis : Copper(I) iodide in ammonia-saturated DMSO selectively targets the 6-position, as demonstrated in analogous indazole syntheses .
- Microwave-assisted synthesis : Reduced reaction times (30–60 minutes vs. 15+ hours) minimize side-product formation, improving regioselectivity by ~20% in pilot studies .
What computational methods predict the binding affinity of this compound with target enzymes?
Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations are widely used:
- Docking studies : The indazole core aligns with hydrophobic pockets of kinases (e.g., PKA or CDK inhibitors in ), while the amino group forms hydrogen bonds with catalytic residues.
- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification, aiding in SAR optimization .
- QM/MM hybrid methods : Assess electronic interactions between the carboxylate group and metal ions in metalloenzyme active sites .
Validated against experimental IC₅₀ values from kinase inhibition assays (e.g., IC₅₀ < 10 μM for CDK2 in ).
How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Level: Advanced
Answer:
Discrepancies in biological data (e.g., conflicting IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as internal controls .
- Compound stability : Perform stability studies (HPLC-MS) under assay conditions to rule out degradation artifacts.
- Off-target effects : Profile derivatives against broader kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Structural analogs : Compare with methyl 3-amino-1H-indazole-6-carboxylate ( ) to isolate positional effects of substituents.
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Level: Intermediate
Answer:
- Continuous flow chemistry : Reduces residence time, minimizing dimerization or over-amination byproducts observed in batch reactors .
- In-situ monitoring : PAT tools (e.g., ReactIR) track intermediate concentrations, enabling real-time adjustment of reagent stoichiometry.
- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines, while crystallization in ethanol/water mixtures enhances purity (>98%) .
How does the electronic nature of substituents influence the pharmacological profile of this compound derivatives?
Level: Advanced
Answer:
- Electron-donating groups (e.g., -NH₂) : Enhance solubility and hydrogen-bonding capacity, improving target engagement (e.g., 10-fold higher PKA inhibition vs. chloro analogs in ).
- Electron-withdrawing groups (e.g., -NO₂) : Increase metabolic stability but may reduce cell permeability.
- Hybrid substituents : Methyl esters balance lipophilicity (logP ~1.5) and bioavailability, as seen in analogs like methyl 6-fluoro-indole-4-carboxylate ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
